REACTION_CXSMILES
|
[CH3:1][N:2]1[C:17]([CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])=[N:16][C:4]2[CH:5]=[C:6]([N:9]([CH2:13][CH2:14]Cl)[CH2:10][CH2:11]Cl)[CH:7]=[CH:8][C:3]1=2.[OH2:24].Cl.[CH2:26]1O[CH2:27]1.[OH2:29].C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH2:26]([O:23][C:21](=[O:22])[CH2:20][CH2:19][CH2:18][C:17]1[N:2]([CH3:1])[C:3]2[CH:8]=[CH:7][C:6]([N:9]([CH2:13][CH2:14][OH:29])[CH2:10][CH2:11][OH:24])=[CH:5][C:4]=2[N:16]=1)[CH3:27] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl
|
Name
|
[1-methyl-2-(4′-ethyl butyrate)-5-amino]-1H-benzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |